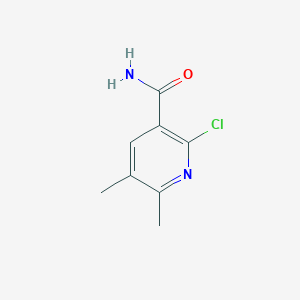
2-Chloro-5,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,6-dimethylnicotinamide is a halogenated heterocyclic compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esterification and Aminolysis: One method involves using 2-chloronicotinic acid as a raw material, which undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Direct Amination: Another method uses 2-chloro-3-trichloromethylpyridine as a starting material, which reacts with dimethylamine in water.
Industrial Production Methods
The industrial production of 2-chloro-5,6-dimethylnicotinamide typically follows the esterification and aminolysis route due to its controllable reaction conditions and lower environmental impact. The process involves mild reaction conditions, simple equipment, and reduced waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 2-Chloro-5,6-dimethylnicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,6-dimethylnicotinamide has been investigated for various scientific research applications:
Antibacterial and Antibiofilm Properties: Studies have shown that nicotinamide derivatives, including this compound, exhibit significant antibacterial and antibiofilm activities.
Biological Applications: Nicotinamide derivatives are known for their roles in preventing Type I diabetes, and their antibacterial, antimicrobial, antifungal, and anti-HIV properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 2-chloro-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with biological molecules in a manner similar to other nicotinamides. This could involve inhibition of bacterial enzymes or disruption of biofilm formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
- 1-Chloro-5,6-dimethoxyisoquinoline
- 1-Chloro-5,6-dimethoxyphthalazine
Uniqueness
2-Chloro-5,6-dimethylnicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIVLJINUELSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














